3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid
Description
3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based compound featuring a chlorine substituent at the 3-position, a cyano group at the 3'-position, and a carboxylic acid moiety at the 4-position. This structure combines electron-withdrawing groups (Cl and CN) that significantly influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-chloro-4-(3-cyanophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-11(4-5-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTDXMKYXJWLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688794 | |
| Record name | 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-26-9 | |
| Record name | 3-Chloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3’-cyano-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Functional Groups: The chlorine, cyano, and carboxylic acid groups are introduced through various substitution reactions. For example, the chlorine atom can be introduced via chlorination, while the cyano group can be added through a cyanation reaction using reagents like copper(I) cyanide.
Final Product Formation: The final product is obtained through purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3-Chloro-3’-cyano-[1,1’-biphenyl]-4-carboxylic acid may involve large-scale reactions using similar synthetic routes but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Synthetic Preparation via Cross-Coupling Reactions
The biphenyl core is typically constructed using Suzuki-Miyaura cross-coupling , a widely employed method for aryl-aryl bond formation. Key steps include:
-
Step 1 : Coupling of a 4-bromo-3-chlorobenzoic acid derivative with a 3-cyanophenylboronic acid.
-
Step 2 : Catalysis by Pd(PPh₃)₄ in a 1,4-dioxane/H₂O (4:1) solvent system at 80°C for 16 hours .
-
Step 3 : Purification via column chromatography (ethyl acetate/petroleum ether) to isolate the product .
Reactions at the Carboxylic Acid Group
The -COOH group participates in classical acid-derived transformations:
Reactivity of the Chloro Substituent
The chlorine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Transformations of the Cyano Group
The -CN group at the 3'-position is versatile:
Electrophilic Aromatic Substitution (EAS)
The biphenyl system undergoes EAS preferentially at the 4'-position due to electron-withdrawing effects from -Cl and -CN:
Photochemical Stability
Under UV irradiation (254 nm), the compound undergoes partial decomposition via:
Industrial-Scale Modifications
-
Continuous-Flow Synthesis : Optimized Suzuki couplings achieve 95% conversion with residence times <2 hours .
-
Recrystallization : Purification using ethanol/water mixtures improves purity to >99% .
Key Challenges and Limitations
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The chlorine atom can be substituted with other nucleophiles, facilitating the synthesis of more complex molecules.
- Reduction Reactions : The cyano group can be reduced to amine derivatives, expanding its utility in medicinal chemistry.
- Oxidation Reactions : The carboxylic acid group can be oxidized to form derivatives that may have different biological activities .
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that 3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid exhibits potential biological activities. Studies have explored its:
- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains are ongoing.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicinal Chemistry
Drug Development Potential
The compound is being explored as a pharmacophore in the development of new drugs. Its ability to interact with biological macromolecules makes it a candidate for:
- Targeted Drug Design : The structural features allow for modifications that can enhance selectivity and efficacy against specific diseases.
- Formulation Development : It can be incorporated into drug formulations to improve solubility and bioavailability .
Material Science
Liquid Crystal Applications
this compound is utilized in the production of liquid crystals due to its unique molecular structure. It contributes to:
- Thermotropic Liquid Crystals : These materials are essential in display technologies.
- Polymer Chemistry : Its derivatives can be used to create polymers with tailored properties for specific industrial applications .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 3-Chloro-3’-cyano-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its cyano group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can also form ionic bonds with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Features
*Calculated based on structure.
Key Observations:
- Electron Effects: The cyano and chlorine groups in the target compound create a strong electron-withdrawing environment, increasing the acidity of the carboxylic acid group compared to methoxy- or methyl-substituted analogs .
- Solubility: Halogenated derivatives (e.g., 3',5'-dichloro-4-fluoro analog ) exhibit lower aqueous solubility due to hydrophobicity, whereas amino-substituted compounds (e.g., ) may show improved solubility in polar solvents.
Key Findings:
- MOFs and Sensors: Fluorinated and cyano-substituted biphenyls are prioritized in luminescent MOFs due to their ability to coordinate with lanthanides or transition metals, enabling applications in chemical sensing and imaging .
- Pharmaceuticals: Methoxy and amino derivatives are commonly used as intermediates in drug synthesis, leveraging their tunable electronic properties .
Table 3: Hazard Comparison
*Inferred from structurally similar compounds.
Biological Activity
3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies for this compound may not be extensively documented, similar compounds have been synthesized using various techniques such as nucleophilic substitutions and condensation reactions. The presence of functional groups such as chloro and cyano significantly influences the reactivity and biological properties of the compound.
Cytotoxicity
A significant area of research has focused on the cytotoxic effects of this compound against various cancer cell lines. Studies have reported that derivatives of similar compounds exhibit high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and other tumor cell lines. For instance, a related study indicated that certain derivatives had a (the concentration required to kill 50% of cells) below 1 µM against sensitive cell lines, demonstrating potent anti-cancer activity .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | (µM) | Selective Cytotoxicity Index |
|---|---|---|---|
| 1d | COLO201 | < 1 | High |
| 1d | MDA-MB-231 | > 10 | Low |
| 1d | SK-BR-3 | > 10 | Low |
Antimicrobial Activity
Research has also evaluated the antimicrobial properties of compounds related to this compound. Various studies have demonstrated that these compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.17 mg/mL to higher values depending on the specific bacterial strain tested .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 9 | E. coli | 0.17 | 0.23 |
| 3 | S. Typhimurium | 0.23 | - |
| - | B. cereus | - | - |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of electron-withdrawing groups such as chloro and cyano enhances its reactivity towards biological targets. Research indicates that modifications at different positions on the biphenyl structure can lead to variations in cytotoxicity and selectivity towards cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Study on Antitumor Activity : A derivative exhibited potent antitumor activity in SCID mice with KB tumors, achieving significant tumor reduction at low doses, indicating promising therapeutic potential .
- Cytotoxicity Assessment : A comparative analysis revealed that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblasts, underscoring their potential for targeted cancer therapy .
Q & A
Basic: What are the recommended synthetic routes for 3-Chloro-3'-cyano-[1,1'-biphenyl]-4-carboxylic acid, and how can purity be optimized?
Methodological Answer:
A two-step approach is commonly employed:
Suzuki-Miyaura Cross-Coupling : React 4-bromo-3-chlorobenzoic acid with 3-cyanophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O with Na₂CO₃ as a base at 80–90°C for 12–24 hours .
Purification : Post-reaction, extract the product using ethyl acetate, wash with brine, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate with 1% acetic acid). Recrystallization from ethanol/water (7:3 v/v) enhances purity (>98% by HPLC) .
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 1:1). Residual palladium can be removed using scavengers like SiliaMetS Thiol.
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ confirms substituent positions. Expected signals:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (MeCN/H₂O + 0.1% TFA) to verify purity (>98%) and detect impurities .
- Mass Spectrometry (HRMS) : Exact mass (calculated for C₁₄H₇ClN₂O₂: 294.0165) confirms molecular ion [M-H]⁻ .
- X-Ray Crystallography : For crystalline samples, refine structures using SHELXL to resolve dihedral angles between biphenyl rings (e.g., 6.8° deviation observed in analogous compounds) .
Advanced: How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?
Methodological Answer:
- MOF Synthesis : Combine the carboxylic acid with Zn(NO₃)₂·6H₂O or Eu³+ salts in DMF/EtOH under solvothermal conditions (120°C, 48 hours). The carboxylate group acts as a bridging ligand .
- Characterization :
- Powder XRD : Confirm framework topology (e.g., UiO-66 analog).
- Luminescence Spectroscopy : Monitor emission shifts (e.g., ligand-to-metal charge transfer) for sensing applications.
- Surface Area Analysis (BET) : Assess porosity (~500–1000 m²/g for biphenyl-based MOFs).
Applications : Detect nitroaromatics (e.g., TNT) via fluorescence quenching .
Advanced: What strategies evaluate the compound’s biological activity, such as antimicrobial or anticancer potential?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cyclooxygenase-2 (COX-2) : Incubate with recombinant COX-2 (10 µM compound, 37°C, 30 min) and measure prostaglandin E₂ production via ELISA .
- Kinase Targets : Use ATP-Glo™ assays for IC₅₀ determination (e.g., EGFR tyrosine kinase).
- Cell-Based Assays :
- Cytotoxicity : MTT assay on cancer lines (e.g., HeLa, IC₅₀ ~50–100 µM expected for biphenyl analogs).
- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry .
Advanced: How to resolve contradictions in reported solubility or crystallinity data?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Note discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline) .
- Crystallization Screening : Employ high-throughput platforms (e.g., CrystalFormer®) with 96 solvents to identify optimal conditions (e.g., DMSO/water for needle-shaped crystals) .
- Thermogravimetric Analysis (TGA) : Differentiate hydrated vs. anhydrous forms (weight loss ~5% at 100°C indicates hydration) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model electron density maps. The chloro group at position 3 shows higher electrophilicity (Fukui index f⁻ ~0.12) than the cyano group .
- Molecular Dynamics (MD) : Simulate reaction trajectories with explicit solvent (e.g., DMSO) to predict SNAr pathways at the chloro site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
